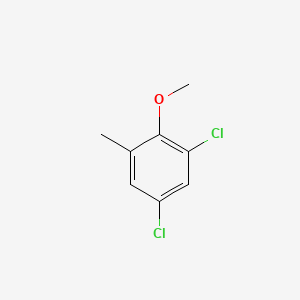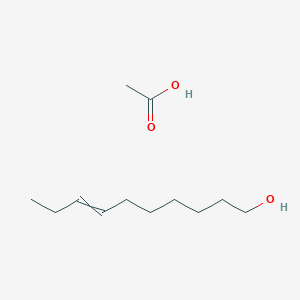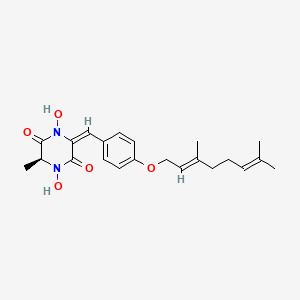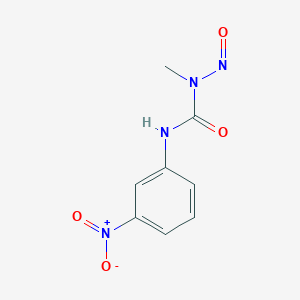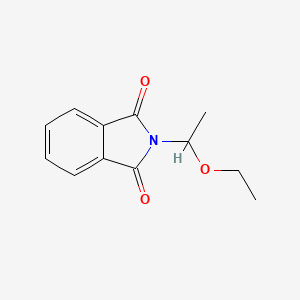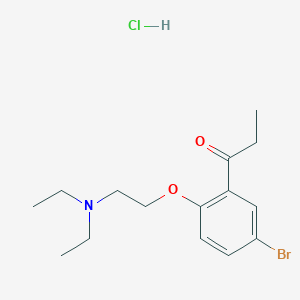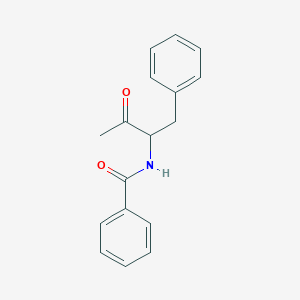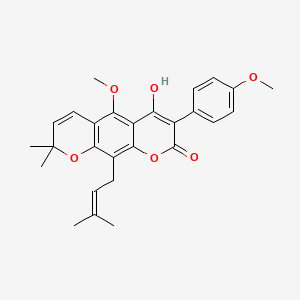
Lonchocarpenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lonchocarpenin is a hydroxycoumarin compound with the chemical formula C₂₇H₂₈O₆ . It is characterized by a 2H,8H-benzo[1,2-b:5,4-b’]dipyran-2-one structure, substituted by a hydroxy group at position 4, a methoxy group at position 5, a 4-methoxyphenyl group at position 3, and two methyl groups at position 8 . This compound is primarily found in the stem bark of the plant Millettia richardiana , which is native to Madagascar .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lonchocarpenin typically involves the extraction from natural sources, particularly from the stem bark of Millettia richardiana . The extraction process often employs solvents such as dichloromethane and methanol . The isolation of this compound is achieved through chromatographic techniques, including column chromatography and high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily obtained from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient synthetic routes in the future.
化学反応の分析
Types of Reactions
Lonchocarpenin undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 4 can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarins.
科学的研究の応用
Lonchocarpenin has several scientific research applications, including:
Antiprotozoal Activity: It has shown significant activity against protozoal infections, including those caused by Plasmodium falciparum , Leishmania donovani , and Trypanosoma brucei brucei .
Antifungal Activity: It exhibits antifungal properties against various fungal strains.
Phytochemical Studies: It is used in the study of plant metabolites and their biological activities.
作用機序
The mechanism of action of lonchocarpenin involves its interaction with cellular targets in protozoa and fungi. It disrupts the metabolic pathways of these organisms, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .
類似化合物との比較
Similar Compounds
Betulinic Acid: Another compound found in Millettia richardiana with antiprotozoal activity.
β-Amyrin: A triterpene with similar biological activities.
Lupeol: A triterpenoid with antifungal and antiprotozoal properties.
Uniqueness
Lonchocarpenin is unique due to its specific substitution pattern on the coumarin ring, which contributes to its distinct biological activities. Its combination of hydroxy, methoxy, and methoxyphenyl groups makes it a valuable compound for research in natural product chemistry and pharmacology .
特性
CAS番号 |
22263-56-5 |
|---|---|
分子式 |
C27H28O6 |
分子量 |
448.5 g/mol |
IUPAC名 |
6-hydroxy-5-methoxy-7-(4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C27H28O6/c1-15(2)7-12-18-23-19(13-14-27(3,4)33-23)24(31-6)21-22(28)20(26(29)32-25(18)21)16-8-10-17(30-5)11-9-16/h7-11,13-14,28H,12H2,1-6H3 |
InChIキー |
CCYKXDPVYWRNMH-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C=C3)(C)C)OC)C(=C(C(=O)O2)C4=CC=C(C=C4)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


